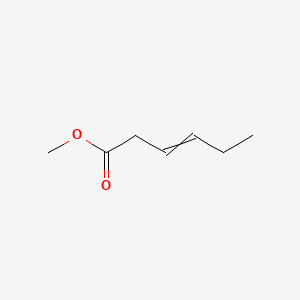

3-Hexenoic acid, methyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Hexenoic acid methyl ester is a natural product found in Annona muricata and Nicotiana tabacum with data available.

Actividad Biológica

3-Hexenoic acid, methyl ester (also known as methyl (Z)-3-hexenoate) is a fatty acid methyl ester characterized by its unique structure and potential biological activities. This compound is significant in various fields, including food science, fragrance development, and potential therapeutic applications. Understanding its biological activity is crucial for harnessing its benefits in these areas.

- Chemical Formula : C7H12O2

- Molecular Weight : 128.169 g/mol

- CAS Registry Number : 2396-78-3

- IUPAC Name : methyl (3Z)-hex-3-enoate

Biological Activity Overview

This compound exhibits several biological activities primarily associated with its role as a flavor and fragrance agent. Its structural properties contribute to its sensory characteristics and potential health benefits.

Flavor and Fragrance Properties

This compound has been noted for its earthy and fruity scent, making it valuable in the flavor and fragrance industry. It is commonly used to enhance the sensory profile of various food products and perfumes .

Antimicrobial Activity

Research indicates that fatty acid methyl esters, including this compound, possess antimicrobial properties. Studies have shown that these compounds can inhibit the growth of certain bacteria and fungi, suggesting their potential use as natural preservatives in food products .

Study on Flavor Characteristics

A study conducted on the flavor profiles of various food products highlighted the role of this compound in contributing to the overall aroma. The research utilized gas chromatography to analyze volatile compounds in food matrices, revealing that this ester significantly influences flavor perception .

Antimicrobial Efficacy

In a comparative study of fatty acids, this compound was tested against common foodborne pathogens. Results demonstrated a notable reduction in bacterial counts when exposed to this compound, indicating its potential as an effective antimicrobial agent .

Data Table: Biological Activities of this compound

The biological activity of this compound can be attributed to its chemical structure, which allows it to interact with biological membranes. Its fatty acid composition may disrupt microbial cell membranes, leading to cell lysis and death.

Propiedades

Número CAS |

2396-78-3 |

|---|---|

Fórmula molecular |

C7H12O2 |

Peso molecular |

128.17 g/mol |

Nombre IUPAC |

methyl hex-3-enoate |

InChI |

InChI=1S/C7H12O2/c1-3-4-5-6-7(8)9-2/h4-5H,3,6H2,1-2H3 |

Clave InChI |

XEAIHUDTEINXFG-UHFFFAOYSA-N |

SMILES |

CCC=CCC(=O)OC |

SMILES canónico |

CCC=CCC(=O)OC |

Densidad |

0.912-0.922 (20°) |

Key on ui other cas no. |

2396-78-3 |

Descripción física |

colourless liquid |

Pictogramas |

Flammable |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: Why is methyl trans-3-hexenoate relevant in combustion research?

A: Methyl trans-3-hexenoate serves as a surrogate compound for representing biodiesel components in combustion modeling studies. [, ] This means its behavior under high temperatures and pressures can help researchers understand how actual biodiesel fuels might behave in engines, aiding in the development of more efficient and cleaner-burning engines.

Q2: How is the autoignition of methyl trans-3-hexenoate studied experimentally?

A: Researchers utilize specialized facilities like the University of Michigan's rapid compression facility to study autoignition. [] In these experiments, methyl trans-3-hexenoate is mixed with air and rapidly compressed, simulating the conditions inside an engine cylinder. By measuring the ignition delay times under varying pressures and temperatures, they can develop kinetic models and understand the factors influencing its combustion characteristics.

Q3: What is the significance of developing a detailed reaction mechanism for methyl trans-3-hexenoate?

A: A detailed reaction mechanism outlines the individual chemical reactions and intermediate species involved in the combustion of methyl trans-3-hexenoate. [, ] This information is crucial for accurately predicting fuel behavior in simulations and optimizing engine designs for efficiency and reduced emissions. By comparing experimental data, like ignition delay times and intermediate species measurements, with model predictions, researchers can refine these mechanisms and improve their predictive capabilities.

Q4: How does the molecular structure of methyl trans-3-hexenoate influence its reactivity?

A: The presence of a double bond in methyl trans-3-hexenoate significantly influences its reactivity with radicals like hydroperoxy radicals (HO2). [] This reaction pathway, known as epoxidation, plays a crucial role in the low-temperature oxidation of biodiesel fuels. By studying the kinetics of this reaction using computational chemistry methods, researchers can gain insights into the early stages of biodiesel combustion and its impact on overall engine performance and emissions.

Q5: What are the limitations of using methyl trans-3-hexenoate as a surrogate for biodiesel?

A: While methyl trans-3-hexenoate provides valuable insights into biodiesel combustion, it's essential to acknowledge its limitations. [] Biodiesel is a complex mixture of fatty acid methyl esters, and a single compound cannot fully represent its diverse composition. Therefore, researchers often use surrogate mixtures containing multiple components to capture the overall behavior of biodiesel more accurately.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.